molecular formula C19H20N2O3S B5200061 ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate

ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate

Cat. No.: B5200061
M. Wt: 356.4 g/mol
InChI Key: ASWCANUJIGKJAJ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate is a chemical compound that belongs to the family of thieno[2,3-d]pyrimidin-4-one derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate involves the modulation of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by reducing the production of prostaglandins. It has also been found to inhibit the growth and proliferation of cancer cells by modulating the activity of certain proteins. Additionally, the compound has shown antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate in lab experiments is its potential application in drug discovery and development. The compound has shown promising activity against various diseases, including cancer, inflammation, and bacterial infections. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.

Future Directions

There are several future directions for the study of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate. One direction is to study the compound's activity against other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate the compound's potential as a lead compound for drug development. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate involves the reaction of 4-ethylbenzoyl isothiocyanate with 2-amino-4-(4-ethylphenyl)thieno[2,3-d]pyrimidin-7(8H)-one in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, followed by the addition of ethyl chloroformate and triethylamine. The resulting mixture is stirred at room temperature, and the product is obtained by filtration and purification.

Scientific Research Applications

Ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has shown potential in drug discovery and development. It has been studied for its activity against various diseases, including cancer, inflammation, and bacterial infections. The compound has been found to inhibit the growth of cancer cells and reduce inflammation by modulating the activity of certain enzymes and proteins. It has also shown antibacterial activity against various strains of bacteria.

Properties

IUPAC Name

ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-13-6-8-14(9-7-13)15-10-25-17-16(15)18(22)21(11-20-17)12(3)19(23)24-5-2/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWCANUJIGKJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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